

Spectroscopic Profile of 2-Hydroxybenzimidazole: A Technical Guide

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxybenzimidazole** (CAS 615-16-7), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols to aid in replication and further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2- Hydroxybenzimidazole**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Solvent	Instrument Frequency
Data not explicitly found in search results	-	DMSO-d6[1]	400 MHz[1]



Note: While specific chemical shifts and multiplicities for ¹H NMR were not available in the provided search results, the solvent and instrument frequency have been documented. A typical ¹H NMR spectrum of **2-Hydroxybenzimidazole** would show signals corresponding to the aromatic protons on the benzene ring and the N-H protons of the imidazole moiety.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Solvent	Instrument Frequency
Data not explicitly found in search results	DMSO-d6[2]	400 MHz[2]

Note: Specific chemical shifts for ¹³C NMR were not available in the provided search results. The spectrum would be expected to show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹)	Functional Group Assignment	
Specific peak data not explicitly found in search results	N-H stretch, C=O stretch, C=C stretch (aromatic), C-N stretch	

Note: While specific IR absorption peaks were not detailed, the expected functional group absorptions for **2-Hydroxybenzimidazole** are listed. The IR spectrum is a valuable tool for confirming the presence of the key functional moieties within the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
134	Molecular Ion [M]+[3][4]
106	Fragment ion[3]
79	Fragment ion[3]



Note: The mass spectrum shows a prominent molecular ion peak at m/z 134, consistent with the molecular weight of **2-Hydroxybenzimidazole** (134.14 g/mol)[3][5]. The fragmentation pattern provides further structural information.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of 5-10 mg of **2-Hydroxybenzimidazole** is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[1]
 [2]
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for aromatic and amide protons.
- 13C NMR Acquisition: The 13C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d6.
- 2.2 Infrared (IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of 2-Hydroxybenzimidazole is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.



- The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

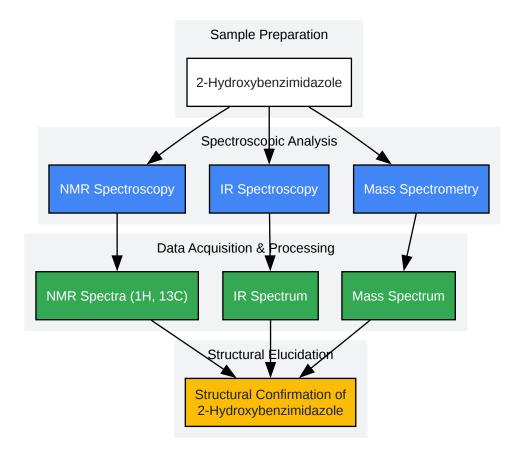
2.3 Mass Spectrometry (MS)

- Sample Introduction: The **2-Hydroxybenzimidazole** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like 2-Hydroxybenzimidazole. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion detected.
- Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxybenzimidazole**.





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Caption: General workflow for spectroscopic analysis.

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